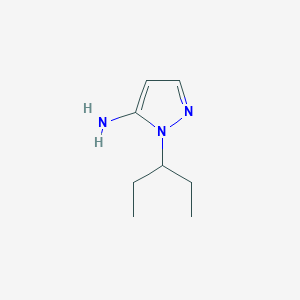

1-(1-Ethylpropyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 1-(1-Ethylpropyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethylpropyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQURHAANTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588500 | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-24-9 | |

| Record name | 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in FDA-approved drugs and are extensively investigated for their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological interactions. This guide focuses on the synthesis, molecular structure, and detailed characterization of a specific derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, providing a technical framework for researchers in drug development and organic synthesis.

Molecular Structure and Properties

1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . The structure features a pyrazole ring substituted at the N1 position with a 1-ethylpropyl (or sec-amyl) group and at the C5 position with an amino group. The presence of the bulky, non-polar 1-ethylpropyl group is expected to influence the molecule's lipophilicity and steric profile, which can be critical for its interaction with biological targets.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | - |

| Molecular Weight | 153.23 g/mol | - |

| XLogP3 | ~1.7 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods available. The most versatile and widely employed method involves the condensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.

The proposed synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine follows a two-step process: the synthesis of the key intermediate, 1-ethylpropylhydrazine, followed by its condensation with a suitable β-ketonitrile.

Caption: Proposed synthetic workflow for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 1-Ethylpropylhydrazine

Direct alkylation of hydrazine with alkyl halides can be challenging due to over-alkylation. A more controlled approach is the reductive amination of a ketone.

-

Oxidation of 3-Pentanol: To a stirred solution of 3-pentanol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate, PCC) portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to yield 3-pentanone.

-

Reductive Amination: To a solution of 3-pentanone in a protic solvent (e.g., methanol), add hydrazine hydrate. Adjust the pH to be slightly acidic. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography to obtain 1-ethylpropylhydrazine.

Experimental Protocol: Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine

The cyclization reaction utilizes the principle of nucleophilic attack of the hydrazine on the carbonyl and nitrile groups of a β-ketonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxopentanenitrile (or a similar β-ketonitrile) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add a stoichiometric equivalent of 1-ethylpropylhydrazine to the solution.

-

Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.

Molecular Characterization: A Spectroscopic Approach

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are critical. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[3]

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 | d | 1H | H4 (pyrazole) | The proton at C4 is coupled to the proton at C3, resulting in a doublet. Its chemical shift is in the typical aromatic/heteroaromatic region. |

| ~ 5.6 | d | 1H | H3 (pyrazole) | The proton at C3 is coupled to the proton at C4. It is typically upfield compared to H4. |

| ~ 4.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |

| ~ 4.0 | m | 1H | -CH(CH₂CH₃)₂ | The methine proton of the 1-ethylpropyl group is adjacent to two methylene groups and will appear as a multiplet. |

| ~ 1.7 | m | 4H | -CH(CH₂ CH₃)₂ | The four protons of the two methylene groups are diastereotopic and will likely appear as a complex multiplet. |

| ~ 0.8 | t | 6H | -CH(CH₂CH₃ )₂ | The six protons of the two terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C5 (pyrazole) | The carbon bearing the electron-donating amino group will be significantly shielded. |

| ~ 138 | C3 (pyrazole) | The C3 carbon's chemical shift is in the typical range for pyrazole ring carbons. |

| ~ 95 | C4 (pyrazole) | The C4 carbon is typically the most shielded carbon in the pyrazole ring. |

| ~ 60 | -C H(CH₂CH₃)₂ | The methine carbon of the alkyl substituent. |

| ~ 28 | -CH(C H₂CH₃)₂ | The methylene carbons of the ethyl groups. |

| ~ 11 | -CH(CH₂C H₃)₂ | The terminal methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Caption: Key IR vibrational modes for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.

Key IR Absorption Bands:

-

N-H Stretching (Amine): Two characteristic sharp bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Alkyl): Strong absorptions will be observed between 2850 and 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the 1-ethylpropyl group.

-

C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

-

N-H Bending (Amine): A bending vibration for the primary amine is expected around 1560-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (153.13).

-

Key Fragmentation Patterns:

-

Loss of an ethyl group (-29 Da) from the 1-ethylpropyl substituent to give a fragment at m/z 124.

-

Loss of the entire 1-ethylpropyl group (-71 Da) to give a fragment corresponding to the 1H-pyrazol-5-amine cation at m/z 82.

-

Other fragmentations involving the pyrazole ring and the alkyl chain.

-

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. By leveraging established synthetic methodologies for 5-aminopyrazoles and predictive spectroscopic principles, researchers can confidently synthesize and verify this novel compound. The detailed protocols and expected characterization data serve as a valuable resource for scientists engaged in the discovery and development of new pyrazole-based therapeutic agents. Further research could involve exploring the biological activity of this compound and its derivatives in various assays, guided by the rich history of the pyrazole scaffold in medicinal chemistry.

References

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

-

PubChem. 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

ACS Publications. Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

-

Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

-

ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

-

Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

-

Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.

-

ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

-

MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

-

SlidePlayer. Infrared (IR) Spectroscopy. Available at: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

-

MDPI. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]

-

JETIR. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Available at: [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

World Journal of Pharmaceutical Research. Design, synthesis, and bioevaluation of substituted pyrazoles. Available at: [Link]

-

PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Wikipedia. Hydrazine. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine: A Technical Guide for Preclinical Investigation

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable versatility allows for three-dimensional exploration of chemical space, leading to a diverse array of biological activities.[1][4] From the anti-inflammatory celecoxib to the blockbuster erectile dysfunction medication sildenafil, pyrazole-containing molecules have demonstrated significant therapeutic impact.[2][3] The aminopyrazole moiety, in particular, has garnered substantial attention for its potential in oncology and inflammation.[5][6] This guide focuses on a specific, yet under-investigated derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, providing a comprehensive roadmap for elucidating its potential biological activities. While direct literature on this exact molecule is scarce, a deep understanding of its structural congeners allows for a rationally designed, hypothesis-driven investigation.

Physicochemical Profile and Structural Considerations

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and designing relevant biological assays.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H15N3 | [7] |

| Molecular Weight | 153.23 g/mol | [7] |

| CAS Number | 90206-24-9 | [7] |

| LogP (Predicted) | 1.37 | [7] |

| Structure |

The 1-(1-Ethylpropyl) substitution at the N1 position of the pyrazole ring introduces a moderately lipophilic and sterically bulky group. This feature can significantly influence the molecule's interaction with biological targets compared to smaller N1 substituents like methyl or ethyl groups. The 5-amino group is a key functional handle, potentially acting as a hydrogen bond donor and a site for further chemical modification.

Postulated Biological Activities and Mechanistic Rationale

Based on extensive literature on structurally related pyrazole derivatives, we can hypothesize several promising avenues for the biological activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.[1][4][5]

Anti-Inflammatory and Analgesic Potential via COX Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8] Molecular modeling studies have shown that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and π-π interactions.[1] The 5-amino group of our target molecule could play a crucial role in anchoring the compound within the active site of COX enzymes.

Caption: Postulated inhibition of the COX-2 pathway by 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.

Anticancer Activity through Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[2][3][5] The 5-aminopyrazole core, in particular, is a key pharmacophore in several p38 MAPK inhibitors and has been explored for its ability to target other kinases involved in cancer progression.[5][6] The N1-substituent can influence the selectivity and potency of kinase inhibition.

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

Antimicrobial and Antifungal Properties

Numerous pyrazole derivatives have been reported to possess antimicrobial and antifungal activities.[1][4] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen. The lipophilicity introduced by the 1-ethylpropyl group may enhance the molecule's ability to penetrate microbial cell membranes.

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended.

In Vitro Anti-Inflammatory Activity: COX Inhibition Assay

Objective: To determine the inhibitory activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in appropriate assay buffers.

-

Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

The test compound dilutions are pre-incubated with the COX-1 or COX-2 enzyme.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

-

Controls: A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be included as positive controls. A vehicle control (DMSO) is also necessary.

In Vitro Anticancer Activity: Cell Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., representing leukemia, colon cancer, and breast cancer) are maintained in appropriate culture media.[5]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compound for 72 hours.

-

MTT Assay:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined.

-

Controls: A standard chemotherapeutic agent (e.g., doxorubicin) is used as a positive control.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured to a specific density.

-

Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Controls: A standard antibiotic (e.g., ciprofloxacin) and an antifungal agent (e.g., fluconazole) are used as positive controls. A growth control (no compound) and a sterility control (no inoculum) are also included.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the proposed assays will provide the foundation for understanding the structure-activity relationships of this class of compounds.[9]

-

Impact of the N1-Substituent: The 1-ethylpropyl group is a key feature. Comparative studies with analogs bearing different N1-substituents (e.g., linear alkyl chains, cyclic groups, aromatic rings) will be crucial to probe the steric and electronic requirements for optimal activity.

-

Role of the 5-Amino Group: Derivatization of the 5-amino group (e.g., acylation, alkylation) can be explored to modulate the compound's properties and potentially identify more potent and selective analogs.

-

Substitution on the Pyrazole Ring: The effect of introducing substituents at the C3 and C4 positions of the pyrazole ring should be investigated to further optimize the biological activity.[10]

Conclusion

While 1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a novel chemical entity with no reported biological activity, its structural features, embedded within the privileged pyrazole scaffold, strongly suggest a high potential for therapeutic relevance. The proposed experimental framework provides a logical and comprehensive starting point for its preclinical evaluation. A systematic investigation into its anti-inflammatory, anticancer, and antimicrobial properties is warranted and could lead to the discovery of a new lead compound for drug development. The insights gained from these studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the vast therapeutic landscape of pyrazole derivatives.

References

-

Kumar, V., & Aggarwal, N. (2022). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

Di Micco, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Li, J., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. [Link]

-

Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

-

Singh, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. You are being redirected... [hit2lead.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Novel Pyrazole Derivatives: A Guide to Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra®), and a growing number of modern therapeutics for cancer, infections, and neurological disorders.[2][3][4] The United States Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, a testament to the scaffold's continued relevance and potential.[3]

This guide provides a comprehensive overview of the synthesis and discovery of novel pyrazole derivatives. It moves beyond simple recitation of protocols to explore the underlying chemical principles, the strategic rationale behind methodological choices, and the integrated workflow that transforms a synthetic concept into a potential therapeutic candidate. We will delve into core synthetic strategies, from foundational cyclocondensations to modern multicomponent and transition-metal-catalyzed reactions, and connect these chemical endeavors to the critical process of drug discovery, including library design, screening, and structure-activity relationship (SAR) optimization.

Part I: The Pyrazole Core - A Blueprint for Pharmacological Success

The pyrazole ring is not merely a passive framework; its distinct physicochemical properties are instrumental to its biological activity. The two nitrogen atoms confer a unique electronic profile. The N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen, with its non-bonding electron pair, serves as a hydrogen bond acceptor.[5][6] This dual capacity allows pyrazole derivatives to form critical, high-affinity interactions within the binding pockets of diverse biological targets, such as enzymes and receptors.[3]

Furthermore, the pyrazole core is generally stable to metabolic degradation, a desirable trait for any drug candidate. Its aromatic nature allows it to participate in π–π stacking interactions, another key binding force.[3] The strategic placement of various substituents on the carbon and nitrogen atoms of the ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which is the fundamental principle behind optimizing a compound's potency, selectivity, and pharmacokinetic profile.[7][8]

Part II: Core Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole ring has been a subject of intense research, leading to a rich portfolio of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

The Foundation: Knorr Pyrazole Synthesis and its Variants

The most traditional and widely known method for pyrazole synthesis is the Knorr cyclocondensation, first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[9][10]

Causality Behind the Method: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the final pyrazole ring. The primary advantage of this method is the use of simple, readily available starting materials.[4] However, a significant limitation arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[4][11]

A Greener Approach: Recent advancements have focused on making this classic reaction more environmentally friendly. For instance, the use of a nano-ZnO catalyst has been shown to facilitate the condensation of phenylhydrazine with ethyl acetoacetate, achieving yields as high as 95% with short reaction times and a simple work-up procedure.[9]

Modern Approaches: Precision, Efficiency, and Diversity

While the Knorr synthesis remains relevant, modern drug discovery demands more sophisticated and versatile methods that offer greater control over substitution patterns and enable the rapid generation of compound libraries.

1,3-dipolar cycloaddition reactions represent a powerful and highly convergent strategy for constructing the pyrazole ring.[12] This approach involves the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).

-

Sydnones and Alkynes: The reaction between sydnones (mesoionic heterocyclic compounds) and alkynes is a classic example. While early iterations required harsh conditions, modern methods have improved regioselectivity and expanded the substrate scope.[13]

-

Diazo Compounds and Alkenes/Alkynes: A highly efficient protocol involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters. This method offers moderate to excellent yields and good regioselectivity.[9] Similarly, cascade reactions involving α-diazoesters and ynones can produce highly substituted pyrazoles through a sequence of cycloaddition and rearrangement steps.[9]

Mechanism of [3+2] Cycloaddition

Caption: A simplified diagram of a [3+2] cycloaddition reaction.

MCRs are processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials.[14] These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate molecular complexity and diversity.[11][15]

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a vinyl azide, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles with good regioselectivity.[16] The modular nature of MCRs makes them exceptionally well-suited for creating large libraries of related compounds for high-throughput screening.[4]

A frontier in pyrazole synthesis is the direct functionalization of the C-H bonds of a pre-formed pyrazole ring.[17] Traditional methods require the pre-functionalization of the ring (e.g., halogenation) to perform cross-coupling reactions. In contrast, transition-metal-catalyzed C-H activation provides a more direct and atom-economical route to introduce new C-C or C-heteroatom bonds, allowing for the late-stage modification of complex molecules.[18] This is particularly valuable during lead optimization, where precise structural modifications are needed to improve a compound's properties.

Comparison of Key Synthetic Strategies

| Synthetic Method | Key Reactants | Key Advantages | Key Limitations |

| Knorr Cyclocondensation | 1,3-Dicarbonyl, Hydrazine | Robust, simple starting materials | Potential for poor regioselectivity[4][11] |

| [3+2] Cycloaddition | Diazo compound/Sydnone, Alkyne/Alkenes | High efficiency, good regioselectivity | Some reagents (e.g., diazo compounds) can be hazardous[9] |

| Multicomponent Reaction | e.g., Aldehyde, Hydrazine, Active Methylene | High atom economy, operational simplicity, diversity-oriented[11][14] | Optimization can be complex; discovery of new MCRs is challenging |

| C-H Functionalization | Pre-formed Pyrazole, Coupling Partner | High atom economy, ideal for late-stage modification | Requires catalyst development, regioselectivity can be a challenge[17] |

Part III: From Synthesis to Discovery - An Integrated Workflow

The synthesis of a novel pyrazole derivative is only the first step on the long road to a potential new drug. A successful discovery program integrates chemical synthesis with biological evaluation in a cyclical, iterative process.

The Drug Discovery Workflow

Caption: The iterative workflow of modern drug discovery.

Library Synthesis and Screening

Leveraging the synthetic methods described above, particularly MCRs and other diversity-oriented syntheses, chemists create a "library" of hundreds or thousands of structurally related pyrazole derivatives. This library is then subjected to high-throughput screening (HTS), where automated systems test each compound for activity against a specific biological target (e.g., an enzyme or receptor). Compounds that show promising activity are identified as "hits."

Lead Optimization and Structure-Activity Relationships (SAR)

A "hit" is rarely a perfect drug; it is merely a starting point. The subsequent phase, known as lead optimization, uses the principles of medicinal chemistry to iteratively modify the hit structure to improve its properties. This process is guided by Structure-Activity Relationship (SAR) studies.[19]

SAR involves synthesizing a series of analogues of the hit compound, where specific parts of the molecule are systematically changed, and observing how these changes affect biological activity.[19][20] For example, in developing pyrazole-based inhibitors, researchers might explore:

-

Substituents on the N1-phenyl ring: Does a halogen at the para-position improve potency?[1]

-

Groups at the C3 position: Is a carboxamide more effective than an ester?[20]

-

Variations at the C5 position: How does altering this group affect selectivity against other targets?

This systematic approach allows scientists to build a detailed understanding of which molecular features are essential for activity and which can be modified to improve drug-like properties such as solubility, metabolic stability, and cell permeability.[3][7]

Illustrative SAR Logic

Caption: The logical relationship in a Structure-Activity study.

Characterization of Novel Derivatives

Every newly synthesized compound must be rigorously characterized to confirm its structure and purity. This is a non-negotiable step that ensures the reliability of all subsequent biological data. The standard analytical toolkit for this purpose includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[10][21]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10][22]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[22][23]

-

Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen, matching it to the theoretical values for the proposed structure.

Experimental Protocol: A Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative

The following protocol is a representative example of a modern, efficient MCR for the synthesis of biologically relevant pyrazole derivatives. This method combines multiple bond-forming events in a single pot.

Objective: To synthesize a 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethanol (solvent)

-

Piperidine (catalyst)

Procedure:

-

Synthesis of the Pyrazolone Intermediate:

-

In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in 20 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Multicomponent Cyclocondensation:

-

In a 100 mL round-bottom flask, add the synthesized pyrazolone (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) to 30 mL of ethanol.

-

Add piperidine (0.5 mL) as a basic catalyst.

-

Stir the mixture at room temperature for 6-8 hours. The reaction can be gently heated (50-60 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

A solid product will precipitate from the reaction mixture.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product, wash thoroughly with cold ethanol to remove any unreacted starting materials and catalyst, and then wash with diethyl ether.

-

Dry the final pyrano[2,3-c]pyrazole derivative in a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H-NMR, ¹³C-NMR, FT-IR, and Mass spectra to confirm the structure and purity of the synthesized compound.

-

Self-Validation: This protocol is self-validating as the identity and purity of the intermediate and final product are confirmed at each stage using standard analytical techniques. The success of the MCR step is contingent on the successful formation and purity of the pyrazolone intermediate.

Conclusion and Future Outlook

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, driven by its favorable pharmacological properties and the ever-expanding toolkit of synthetic methodologies available for its construction. Advances in multicomponent reactions, cycloadditions, and C-H functionalization are enabling chemists to access novel chemical space with unprecedented efficiency and precision.[4][9][17] The future of pyrazole-based drug discovery will likely involve the increasing integration of these advanced synthetic strategies with computational chemistry for in silico library design and property prediction, as well as the application of new biological screening platforms to identify pyrazole derivatives for an even broader range of therapeutic targets.[7] This synergy between synthesis, biology, and computational science ensures that this "privileged scaffold" will continue to yield novel and impactful medicines for years to come.

References

-

Al-Mousawi, S. M., Moustafa, A. H., & El-Apasery, M. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

-

Sharma, V., & Kumar, V. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 14(10), 5631-5639. [Link]

-

Lv, P.-C., & Zhu, H.-L. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

Teixeira, F. V., & de Oliveira, R. B. (2023). Editorial for Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5854. [Link]

-

Zhang, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 26(4), 864-868. [Link]

-

de Oliveira, R. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637841. [Link]

-

Neochoritis, C. G., & Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2116–2151. [Link]

-

Shaaban, M. R., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(2), 214-233. [Link]

-

Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(18), 5861. [Link]

-

Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2358382. [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]

-

Singh, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2111-2131. [Link]

-

Lan, R., et al. (1998). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 41(27), 5118-5125. [Link]

-

Mendes, A. S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6641-6653. [Link]

-

Lee, J. C., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12389-12399. [Link]

-

Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1305, 137785. [Link]

-

Chemi, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Journal of Chemical Reviews, 3(10). [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6641-6653. [Link]

-

Nasser, A. J. A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 189-193. [Link]

-

Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(10), 346-350. [Link]

-

Reddy, G. S., et al. (2023). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 88(23), 16793-16802. [Link]

-

Gomaa, A. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

Singh, S., & Singh, U. P. (2019). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 16(5), 679-699. [Link]

-

Anonymous. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Discovery and Development. [Link]

-

Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Journal of Molecular Structure, 1305, 137785. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Singh, V., & Mishra, A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Journal of Chemical Reviews. [Link]

-

Neochoritis, C. G., & Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2116-2151. [Link]

-

Verma, S., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1045-1065. [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

-

Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Hafez, H. N., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(50), 36567-36582. [Link]

-

Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Discovery and Development. [Link]

-

Kumar, V. (2021). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 5(3), 103-108. [Link]

-

Bouabdallah, I., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2009). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 342(11), 653-661. [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]

- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijtsrd.com [ijtsrd.com]

- 23. derpharmachemica.com [derpharmachemica.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Novel Compound Research

The exploration of novel chemical entities is the lifeblood of innovation in drug discovery and development. Among these, substituted pyrazole amines, such as 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, represent a class of compounds with significant potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in their handling and application. This guide is crafted to provide a comprehensive framework for the safe management of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine in a research and development setting. As a Senior Application Scientist, the principles outlined herein are rooted in a deep understanding of chemical reactivity, a commitment to rigorous safety protocols, and the practical experience of navigating the challenges of working with novel compounds where extensive toxicological data may be limited. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of proactive risk mitigation.

Section 1: Compound Characterization and Hazard Identification

Known and Inferred Hazard Profile:

Based on data for the closely related compound 1-Ethyl-1H-pyrazol-5-amine, we can infer the following primary hazards for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine[2]:

-

Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2] Direct contact can result in significant damage to the eyes.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2] Inhalation of vapors or dusts can irritate the respiratory tract.

Given its amine functionality, it is prudent to treat this compound as a corrosive substance, capable of causing burns upon direct contact with skin, eyes, and mucous membranes.[3]

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source |

| CAS Number | 90206-24-9 | [1] |

| Molecular Formula | C₈H₁₅N₃ | [1] |

| Molecular Weight | 153.23 g/mol | [1] |

| Physical Form | Likely a solid or liquid at room temperature | Inferred |

| Solubility | Likely soluble in organic solvents | Inferred |

Section 2: The Cornerstone of Safety: Engineering and Administrative Controls

The primary defense against chemical exposure lies in robust engineering and administrative controls. Personal Protective Equipment (PPE) should always be considered the final line of defense.

Engineering Controls: Isolating the Hazard

All work with 1-(1-Ethylpropyl)-1H-pyrazol-5-amine should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[4] This is crucial to minimize the inhalation of any potential vapors or aerosols. The fume hood provides a physical barrier and actively removes contaminants from the operator's breathing zone.

For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, additional containment measures like a glove box may be warranted. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Administrative Controls: A Framework for Safe Practices

-

Designated Work Areas: All handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine should be restricted to clearly marked and designated areas.

-

Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be developed and strictly followed for all experimental protocols. These SOPs should cover every aspect of the workflow, from preparation to disposal.

-

Training and Competency: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency response protocols. Competency should be documented.

-

Minimization: The quantity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine used and stored in the laboratory should be kept to the absolute minimum required for the experimental work.

Section 3: Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.[6]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols, preventing severe eye irritation or damage.[3] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat. | Prevents skin contact, which can cause irritation and potential burns.[4] Glove integrity should be checked before each use. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | Required if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[7] |

Section 4: Step-by-Step Protocols for Safe Handling and Storage

Safe Handling Workflow

The following workflow is a general guideline and should be adapted into a detailed, experiment-specific SOP.

Caption: A logical workflow for the safe handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.

Storage Guidelines

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]

-

Containers: Keep containers tightly sealed and clearly labeled with the compound name, date received, and any relevant hazard warnings.[8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Section 5: Emergency Procedures: Preparedness is Paramount

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |

Spill Response Protocol

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 4. chemsafe.ie [chemsafe.ie]

- 5. fishersci.com [fishersci.com]

- 6. oshatrainingschool.com [oshatrainingschool.com]

- 7. canadasafetytraining.com [canadasafetytraining.com]

- 8. collectandrecycle.com [collectandrecycle.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2][3] Their remarkable versatility and diverse pharmacological activities have established them as a "privileged scaffold" in drug discovery.[4][5][6] Pyrazole derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][7][8][9] This has led to the development of numerous successful drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[10] The unique electronic and structural characteristics of the pyrazole ring, including its aromaticity and the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow for a multitude of chemical modifications, making it an ideal template for designing novel therapeutic agents and functional materials.[11][12]

The exploration of pyrazole derivatives has been significantly accelerated by the advent of theoretical and computational chemistry.[13] These in silico approaches provide invaluable insights into the molecular properties, reactivity, and biological interactions of these compounds, guiding rational drug design and materials development.[13][14] This technical guide offers a comprehensive overview of the key computational methodologies employed in the study of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the "why" and "how" of these techniques, providing both theoretical grounding and practical, field-proven insights.

Section 1: Unveiling the Electronic Landscape - Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the fundamental electronic and structural properties of pyrazole derivatives.[13][15] These methods allow us to move beyond simple 2D representations and understand the three-dimensional arrangement of atoms and the distribution of electrons, which ultimately govern the molecule's behavior.

The Rationale Behind Employing DFT

The primary reason for using DFT is its excellent balance between computational cost and accuracy for systems of the size and complexity of typical pyrazole derivatives.[13] It allows for the precise calculation of a wide range of molecular properties that are crucial for understanding reactivity and potential biological activity.

Key Insights Gained from DFT Studies:

-

Optimized Molecular Geometry: Determining the most stable 3D conformation of a molecule. This is the foundational step for all other computational analyses.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[16]

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules, such as biological targets.[17]

-

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify a molecule's reactivity.[15] For instance, softer molecules are generally more reactive.[16]

Experimental Protocol: DFT-Based Analysis of a Pyrazole Derivative

This protocol outlines a typical workflow for performing a DFT analysis on a novel pyrazole derivative.

Step 1: Molecule Building and Initial Optimization

-

Action: Construct the 3D structure of the pyrazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Causality: An accurate initial 3D structure is essential for the subsequent high-level calculations to converge efficiently to the true energy minimum.

Step 2: Geometry Optimization with DFT

-

Action: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[14][16]

-

Causality: This level of theory has been shown to provide accurate geometries and electronic properties for organic molecules like pyrazoles. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution, especially in heterocyclic systems.

Step 3: Frequency Calculation

-

Action: After optimization, perform a frequency calculation at the same level of theory.

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 4: Analysis of Electronic Properties

-

Action: From the output of the DFT calculation, extract and analyze the HOMO and LUMO energies, the MEP map, and calculate global reactivity descriptors.

-

Causality: These parameters provide a detailed electronic profile of the molecule, which can be correlated with its expected chemical behavior and potential biological activity.

Diagram: DFT Workflow for Pyrazole Derivative Analysis

Caption: A typical workflow for the DFT analysis of a pyrazole derivative.

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives

| Parameter | Pyrazole Derivative A | Pyrazole Derivative B | Significance |

| HOMO Energy (eV) | -6.2 | -5.8 | Higher values indicate a greater tendency to donate electrons. |

| LUMO Energy (eV) | -1.5 | -2.0 | Lower values indicate a greater tendency to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.7 | 3.8 | A smaller gap suggests higher reactivity and lower stability.[16] |

| Dipole Moment (Debye) | 2.5 | 4.1 | Indicates the overall polarity of the molecule. |

Section 2: Predicting Biological Interactions - Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of pyrazole derivatives, it is a powerful tool for predicting how these compounds might interact with a specific biological target, such as an enzyme or a receptor, at the atomic level.[10][18][19]

The Rationale for Molecular Docking

The primary goal of molecular docking is to identify potential drug candidates by predicting their binding affinity and mode of interaction with a target protein.[13] This allows for the rapid screening of large libraries of compounds and provides a structural basis for understanding their biological activity, thereby guiding lead optimization.

Key Insights from Molecular Docking:

-

Binding Affinity: A scoring function is used to estimate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and a potentially more potent inhibitor.[19]

-

Binding Pose: The predicted 3D orientation of the pyrazole derivative within the active site of the target protein.

-

Key Interactions: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for understanding the structure-activity relationship (SAR).

Experimental Protocol: Molecular Docking of a Pyrazole Derivative against a Target Protein

This protocol outlines the steps for performing a molecular docking study.

Step 1: Preparation of the Receptor

-

Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Causality: Proper preparation of the receptor is critical for the accuracy of the docking simulation. Water molecules are usually removed as their positions are often not well-defined and can interfere with ligand binding.

Step 2: Preparation of the Ligand

-

Action: The 3D structure of the pyrazole derivative, previously optimized using DFT, is prepared by assigning partial charges and defining rotatable bonds.

-

Causality: An accurate, low-energy conformation of the ligand is necessary for a realistic docking simulation.

Step 3: Definition of the Binding Site

-

Action: Define the active site of the protein where the ligand is expected to bind. This is often done by creating a grid box around the known binding site of a co-crystallized ligand or by using active site prediction software.

-

Causality: Focusing the docking search on the relevant binding pocket increases the efficiency and accuracy of the simulation.

Step 4: Docking Simulation

-

Action: Run the docking simulation using software such as AutoDock or Glide. The software will systematically explore different conformations and orientations of the ligand within the binding site and score them based on the estimated binding affinity.

-

Causality: The docking algorithm employs a search strategy to find the most favorable binding pose.

Step 5: Analysis of Docking Results

-

Action: Analyze the top-ranked docking poses. Visualize the ligand-protein complex to identify key intermolecular interactions.

-

Causality: This analysis provides a structural hypothesis for the observed biological activity and can guide the design of new derivatives with improved potency.

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies of pyrazole derivatives.

Section 3: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22] For pyrazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[1][22]

The Rationale for QSAR Modeling

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, we can:

-

Predict the activity of novel compounds: This allows for the in silico screening of virtual libraries of pyrazole derivatives.

-

Understand the key structural features for activity: The model can reveal which molecular properties are most important for the desired biological effect.

-

Guide lead optimization: By understanding the SAR, chemists can make more informed decisions about which modifications to make to a lead compound to improve its activity.

Experimental Protocol: Development of a 3D-QSAR Model

This protocol outlines the steps for creating a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA).

Step 1: Data Set Preparation

-

Action: Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values). The dataset should be structurally diverse and span a wide range of activity values.

-

Causality: The quality and diversity of the dataset are paramount for building a predictive QSAR model.

Step 2: Molecular Modeling and Alignment

-

Action: Generate 3D structures for all compounds in the dataset and align them based on a common scaffold.

-

Causality: A consistent alignment is crucial for 3D-QSAR, as it ensures that the calculated molecular fields are comparable across the series of compounds.

Step 3: Calculation of Molecular Descriptors

-

Action: For each aligned molecule, calculate steric and electrostatic fields at various points on a 3D grid surrounding the molecules. These field values serve as the molecular descriptors.

-

Causality: These fields represent the interaction potential of the molecules and are used to correlate with their biological activity.

Step 4: Model Generation and Validation

-

Action: Use a statistical method, such as Partial Least Squares (PLS), to generate a mathematical equation that relates the molecular descriptors to the biological activities. The model is then rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

-

Causality: Validation is a critical self-validating step to ensure that the model is not overfitted and has true predictive power.

Step 5: Interpretation of the Model

-

Action: Visualize the results of the QSAR model as contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Causality: These contour maps provide a 3D representation of the SAR, offering intuitive guidance for the design of new, more potent pyrazole derivatives.

Diagram: QSAR Model Development Workflow

Caption: A workflow for the development and application of a 3D-QSAR model.

Conclusion: The Synergy of In Silico and In Vitro/In Vivo Studies

Theoretical and computational studies are not a replacement for traditional experimental work but rather a powerful and synergistic partner. By providing a deep understanding of the molecular properties and interactions of pyrazole derivatives, these in silico methods enable researchers to design more effective experiments, prioritize synthetic targets, and accelerate the discovery and development of novel drugs and materials. The integrated application of DFT, molecular docking, and QSAR, as outlined in this guide, provides a robust framework for unlocking the full potential of the versatile pyrazole scaffold.

References

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.

- Aziz, M. A., et al. (2022). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.

- Bekhit, A. A., Ashour, H. M., Bekhit, A. E. D. A., Abdel-Rahman, H. M., & Bekhit, S. A. (2009). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 916-926.

- El-Malah, A. A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234.

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10.

- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of pyrazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 317-331.

- Kumar, A., et al. (2021).

- Mohammed, F. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

- Nayak, S. K., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-725.

- Soni, R., et al. (2022).

- Verma, G., et al. (2014). Pyrazole: A versatile moiety in medicinal chemistry. Future Medicinal Chemistry, 6(10), 1147-1171.

-

The Journal of Organic Chemistry. ACS Publications. [Link]

- Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(5), 2345.

- Kumar, V., & Aggarwal, M. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 19(2), 1-2.

- A. Bakshi, et al. (2020). Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative. Journal of Molecular Structure, 1202, 127278.

- Singh, S., & Sharma, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.

- S. Kumar, et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364, 040001.

- Pal, D., & Mitra, I. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Archiv der Pharmazie, 353(12), e2000216.

- M. A. Al-Shabi, et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(49), 35896-35913.

- Kumar, V., & Aggarwal, M. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 19(2).

- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- S. Kumar, et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.

- A. A. Al-Amiery, et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.

- El-Malah, A. A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of the Iranian Chemical Society, 19(11), 4759-4774.

- Li, Y., et al. (2023). 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors. New Journal of Chemistry, 47(41), 19379-19391.

- V. R. G. Kumar, et al. (2023). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity.